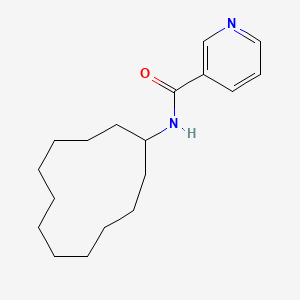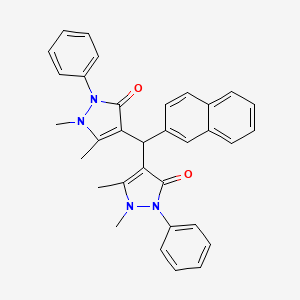![molecular formula C20H21ClN2O2 B4998020 methyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4998020.png)
methyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MTT is a yellow dye that is used in various scientific research applications. It is commonly used as a mitochondrial viability dye in cell biology experiments. MTT is a popular dye because it is non-toxic and does not interfere with cell metabolism. The dye is reduced by mitochondrial dehydrogenases, producing a purple formazan product that can be quantified spectrophotometrically.
Mechanism of Action
MTT is reduced by mitochondrial dehydrogenases in viable cells, producing a purple formazan product. The reduction of MTT is a measure of mitochondrial activity, which is an indicator of cell viability. The mechanism of action of MTT is well understood and has been extensively studied.
Biochemical and Physiological Effects:
MTT is non-toxic and does not interfere with cell metabolism. The dye is reduced by mitochondrial dehydrogenases, which are enzymes that play a key role in cellular respiration. The reduction of MTT is a measure of mitochondrial activity, which is an indicator of cell viability.
Advantages and Limitations for Lab Experiments
MTT is a popular dye for cell viability assays because it is non-toxic and does not interfere with cell metabolism. The assay is simple and can be easily quantified spectrophotometrically. However, there are some limitations to the MTT assay. The assay is not suitable for measuring cell proliferation, as the dye is only reduced in viable cells. Additionally, the assay can be affected by the presence of certain compounds, such as antioxidants, that can interfere with mitochondrial dehydrogenases.
Future Directions
There are several future directions for the use of MTT in scientific research. One area of interest is the development of new assays that use MTT as a readout for other cellular processes. For example, MTT has been used as a readout for autophagy, a cellular process that plays a key role in cellular homeostasis. Additionally, MTT has been used as a readout for the activity of certain enzymes, such as succinate dehydrogenase. Another area of interest is the development of new MTT derivatives that have improved properties, such as increased sensitivity or reduced interference from other compounds. Overall, MTT is a valuable tool for scientific research and has many potential applications in the future.
Synthesis Methods
MTT can be synthesized using a multi-step process that involves the condensation of 2,6,8-trimethyl-4-hydroxyquinoline with 4-aminobenzoic acid, followed by esterification with methyl iodide. The resulting product is then converted to the hydrochloride salt.
Scientific Research Applications
MTT is commonly used in cell biology experiments to assess cell viability. The dye is added to cells in culture and is reduced by mitochondrial dehydrogenases in viable cells, producing a purple formazan product that can be quantified spectrophotometrically. This assay is commonly used to assess the effects of various treatments on cell viability, including drug treatments, radiation, and environmental toxins.
properties
IUPAC Name |
methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-12-9-13(2)19-17(10-12)18(11-14(3)21-19)22-16-7-5-15(6-8-16)20(23)24-4;/h5-11H,1-4H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCRPXDZJXRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B4997944.png)

![1-(2-chlorophenyl)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997952.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4997960.png)
![ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4997969.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)-2-furamide](/img/structure/B4997992.png)

![4-[(2-chloro-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4998012.png)
![4-ethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4998015.png)
![4-methyl-7-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]-2H-chromen-2-one](/img/structure/B4998018.png)
![7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4998022.png)
![5-{2-[(4-methoxybenzoyl)oxy]ethyl}-4-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B4998029.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4998038.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4998045.png)